molecular formula C14H17NO2 B167230 Benzyl 4-methylenepiperidine-1-carboxylate CAS No. 138163-12-9

Benzyl 4-methylenepiperidine-1-carboxylate

Cat. No. B167230
M. Wt: 231.29 g/mol
InChI Key: FQLKVNIQHUASLU-UHFFFAOYSA-N
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Description

Benzyl 4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 g/mol . The compound is also known by other names such as 1-Cbz-4-methylene-piperidine and BENZYL 4-METHYLIDENEPIPERIDINE-1-CARBOXYLATE .


Molecular Structure Analysis

The compound has a complex structure with a piperidine ring attached to a benzyl group . The InChI code for the compound is InChI=1S/C14H17NO2/c1-12-7-9-15 (10-8-12)14 (16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 .


Physical And Chemical Properties Analysis

Benzyl 4-methylenepiperidine-1-carboxylate has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 231.125928785 g/mol . The topological polar surface area is 29.5 Ų . The compound has a heavy atom count of 17 .

Scientific Research Applications

Enantioselective Synthesis

Benzyl 4-methylenepiperidine-1-carboxylate is utilized in enantioselective synthesis processes. For example, it has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate to produce biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Synthesis of Benzodiazepine Derivatives

This compound is instrumental in the synthesis of novel 1,4-benzodiazepine derivatives, which are significant in both synthetic and medicinal chemistry (Wang et al., 2008).

Development of Substituted Benzylpiperidines

A novel approach involving benzyl 4-methylenepiperidine-1-carboxylate has been developed for creating 4-(substituted benzyl)piperidines. This method includes key steps like cyclization of imines and palladium-catalyzed cross-coupling (Furman & Dziedzic, 2003).

Preparation of Piperidinedione Derivatives

In research focusing on heterocycles, benzyl 4-methylenepiperidine-1-carboxylate plays a role in the preparation and reactivity study of piperidinedione derivatives, which have applications in synthesizing natural products and pharmacological compounds (Ibenmoussa et al., 1998).

Synthesis of Protein Tyrosine Kinase Inhibitors

It serves as an important intermediate in the synthesis of certain protein tyrosine kinase inhibitors, showcasing its relevance in the field of pharmaceutical research (Chen Xin-zhi, 2011).

Electrochemical Oxidation in Organic Chemistry

This compound is also involved in electrochemical oxidation processes, particularly in converting alcohols and aldehydes to carboxylic acids. Such processes are important in synthesizing various compounds including medications (Rafiee et al., 2018).

Palladium-catalyzed Benzylation

It plays a role in palladium-catalyzed benzylation reactions, useful in the synthesis of various organic compounds including benzyl esters (Liu et al., 2013).

properties

IUPAC Name

benzyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKVNIQHUASLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573572
Record name Benzyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methylenepiperidine-1-carboxylate

CAS RN

138163-12-9
Record name Benzyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

51.1 g of methyltoluphenylphosphonium bromide was added to a mixture of 16.1 g tert-butoxy potassium and 500 ml tetrahydrofuran, and then stirred for 1 hr and 20 min at room temperature. 16.1 g of benzyl 4-oxo-1-piperidinecarboxylate was added thereto, and the mixture was stirred for 2 hr and 40 min at room temperature. The reaction solution was evaporated, diethyl ether was added thereto, and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated, and the resulting residue was subjected to silica gel-column chromatography to give 25.5 g of benzyl 4-methylene-1-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A sodium hydride (13.2 g) was added to an anhydrous dimethylsulfoxide (176 mL) and the mixture was heated for 2 hours at 60° C. After cooling, to a suspension of methyltriphenylphosphonium bromide (110.4 g) in dimethylsulfoxide (120 mL) was added the reaction mixture, and the mixture was stirred for 30 minutes at room temperature. To the reaction mixture was added a solution of benzyl 4-oxo-1-piperidinecarboxylate (60 g) in dimethylsulfoxide (150 mL), the mixture was stirred for 1 hour at 50° C. After cooling, to the mixture was added water (2.5 L) and the mixture was extracted with ethyl acetate (1.5 L). The organic layer was washed with a saturated aqueous solution of ammonium chloride (0.5 L) and a saturated aqueous solution of sodium chloride (0.5 L), dried and then concentrated. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate:chloroform=9:1:1) to give the title compound (51.1 g) having the following physical data.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
110.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-methylenepiperidine-1-carboxylate
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Citations

For This Compound
3
Citations
T Kato, K Fukao, T Ohara, N Naya… - Journal of Medicinal …, 2023 - ACS Publications
Peroxisome proliferator-activated receptor δ (PPARδ) is considered to be a pharmaceutical target to treat metabolic diseases including atherosclerosis, but there is no PPARδ agonist …
Number of citations: 3 pubs.acs.org
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
… Benzyl 4-methylenepiperidine-1-carboxylate 2 (39.6 mmol, 9.17 g) was dissolved in 1300 mL of anhydrous CH 2 Cl 2 followed by the addition of CuCN (39.6 mmol, 3.54 g), and the …
Number of citations: 28 pubs.acs.org
X Ma, SB Herzon - Journal of the American Chemical Society, 2016 - ACS Publications
… Hydropyridylation of the 2,2-disubstituted alkenes 2-methylallyl 4-methoxybenzoate (1a) and benzyl 4-methylenepiperidine-1-carboxylate (1e) proceeded in 81% and 71% yields (…
Number of citations: 156 pubs.acs.org

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